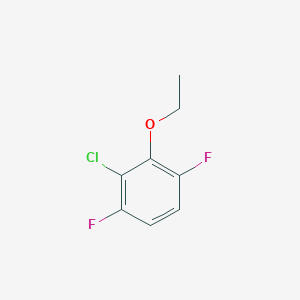

2-Chloro-3-ethoxy-1,4-difluorobenzene

Beschreibung

2-Chloro-3-ethoxy-1,4-difluorobenzene (C₈H₆ClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), ethoxy (position 3), and fluorine atoms (positions 1 and 4).

Eigenschaften

IUPAC Name |

2-chloro-3-ethoxy-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSRITBYIKOGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-Chloro-1,4-difluorobenzene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent and a catalyst such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3-ethoxy-1,4-difluorobenzene may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-ethoxy-1,4-difluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.

Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are often used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different ether compounds .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-ethoxy-1,4-difluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-ethoxy-1,4-difluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key properties of 2-Chloro-3-ethoxy-1,4-difluorobenzene with its analogs:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The ethoxy group in the target compound increases molecular weight and steric bulk compared to methyl or halogen substituents. This may reduce volatility and alter solubility, making it suitable for applications requiring thermal stability (e.g., OLED emitters) .

- Electronic Properties : Electron-withdrawing groups (e.g., CF₃ in ) lower electron density on the benzene ring, whereas ethoxy (electron-donating) could enhance charge-transfer properties in electronic materials .

Biologische Aktivität

2-Chloro-3-ethoxy-1,4-difluorobenzene is characterized by its unique molecular structure, which includes two fluorine atoms, a chlorine atom, and an ethoxy group. This combination may influence its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF2O |

| Molecular Weight | 208.61 g/mol |

| Boiling Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that 2-chloro-3-ethoxy-1,4-difluorobenzene may exhibit antimicrobial properties. It has been investigated as a precursor in synthesizing novel chloroquinoline analogs, which have demonstrated antibacterial activity against various bacterial strains. The specific mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated.

Anticancer Potential

There is emerging interest in the anticancer potential of halogenated compounds due to their ability to interact with cellular mechanisms. Although direct studies on 2-chloro-3-ethoxy-1,4-difluorobenzene's anticancer properties are scarce, its structural similarity to other bioactive compounds suggests it could have similar effects. The potential for inducing oxidative stress or interacting with DNA could be pathways through which it may exert anticancer effects .

The exact mechanism of action for 2-chloro-3-ethoxy-1,4-difluorobenzene is not well-documented. However, several hypotheses can be drawn from related compounds:

- Electrophilic Aromatic Substitution : The presence of halogens may facilitate electrophilic substitution reactions, allowing the compound to modify biomolecules such as proteins or nucleic acids.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

- Interaction with Enzymes : Its lipophilicity may enable it to penetrate cell membranes and interact with specific enzymes or receptors involved in cellular signaling pathways.

Synthesis and Applications

The compound serves as an intermediate in the synthesis of active ingredients for crop protection and pharmaceuticals. It has been utilized in the formation of trifluoromethylpyridines and other derivatives that exhibit biological activity.

Environmental Considerations

Given its chemical nature, there are concerns regarding the environmental impact of 2-chloro-3-ethoxy-1,4-difluorobenzene. Its potential use in environmental remediation processes has been suggested, although comprehensive studies are needed to assess its efficacy in degrading pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.